{1-[2-(4-Fluorophenoxy)ethyl]pyrrolidin-3-yl}methanol
Overview
Description
{1-[2-(4-Fluorophenoxy)ethyl]pyrrolidin-3-yl}methanol is a chemical compound with the molecular formula C13H18FNO2 It is characterized by the presence of a pyrrolidine ring, a fluorophenoxy group, and a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {1-[2-(4-Fluorophenoxy)ethyl]pyrrolidin-3-yl}methanol typically involves the reaction of 4-fluorophenol with 2-bromoethylamine to form 2-(4-fluorophenoxy)ethylamine. This intermediate is then reacted with pyrrolidine-3-carboxaldehyde under reductive amination conditions to yield the final product. The reaction conditions often include the use of reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride in an appropriate solvent like methanol or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane derivative.
Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkane derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
{1-[2-(4-Fluorophenoxy)ethyl]pyrrolidin-3-yl}methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of {1-[2-(4-Fluorophenoxy)ethyl]pyrrolidin-3-yl}methanol involves its interaction with molecular targets such as receptors or enzymes. The fluorophenoxy group can enhance binding affinity to certain biological targets, while the pyrrolidine ring may contribute to the compound’s overall stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- {1-[2-(4-Chlorophenoxy)ethyl]pyrrolidin-3-yl}methanol
- {1-[2-(4-Bromophenoxy)ethyl]pyrrolidin-3-yl}methanol
- {1-[2-(4-Methylphenoxy)ethyl]pyrrolidin-3-yl}methanol
Comparison:
- Uniqueness: The presence of the fluorine atom in {1-[2-(4-Fluorophenoxy)ethyl]pyrrolidin-3-yl}methanol can significantly alter its chemical and biological properties compared to its analogs with different substituents. Fluorine can enhance metabolic stability and binding affinity, making this compound potentially more effective in certain applications.
- Properties: Compounds with different halogen substituents (chlorine, bromine) or alkyl groups (methyl) may exhibit varying degrees of reactivity, stability, and biological activity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[1-[2-(4-fluorophenoxy)ethyl]pyrrolidin-3-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO2/c14-12-1-3-13(4-2-12)17-8-7-15-6-5-11(9-15)10-16/h1-4,11,16H,5-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAUWPXECZYCOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)CCOC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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